Cas no 24652-62-8 (benzaldehyde, 2-methyl-, oxime, (e)- (9ci))

benzaldehyde, 2-methyl-, oxime, (e)- (9ci) structure
24652-62-8 structure
Product Name:benzaldehyde, 2-methyl-, oxime, (e)- (9ci)
Numero CAS:24652-62-8
MF:C8H9NO
MW:135.163161993027
CID:913245
PubChem ID:6904185
Update Time:2025-04-19

benzaldehyde, 2-methyl-, oxime, (e)- (9ci) Proprietà chimiche e fisiche

Nomi e identificatori

    • benzaldehyde, 2-methyl-, oxime, (e)- (9ci)
    • (E)-N-Hydroxy-1-(2-methylphenyl)methanimine
    • (E)-2-methylbenzaldehyde oxime
    • (E)-2-methylbenzaldoxime
    • 2-methylbenzaldeh
    • 2-methyl-benzaldehyde (E)-oxime
    • 2-methylbenzaldehyde methyl imine
    • 2-methylbenzaldehyde oxime
    • 2-methyl-benzaldehyde seqtrans-oxime
    • CTK0E3053
    • Methanamine, N-[(2-methylphenyl)methylene]-
    • N-(2-Methyl-benzyliden)-methylamin
    • N-(2-methylbenzylidene)methanamine
    • N-< 2-Methyl-benzyliden> -methylamin
    • O-methylbenzaldehyde oxime
    • SureCN9583273
    • SCHEMBL406150
    • NCGC00322303-01
    • (E)-N-(o-tolyl-methylene)-hydroxylamine
    • (NE)-N-[(2-methylphenyl)methylidene]hydroxylamine
    • AKOS001042302
    • Benzaldehyde, 2-methyl-, oxime
    • HMS1783E14
    • EN300-15702
    • Z49568554
    • N-[(2-methylphenyl)methylidene]hydroxylamine
    • 2-Methylbenzaldehydeoxime
    • e-tolualdoxime
    • 14683-79-5
    • AB01317140-02
    • 24652-62-8
    • Inchi: 1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6+
    • Chiave InChI: ARLLNMVPNCXCIM-RMKNXTFCSA-N
    • Sorrisi: O/N=C/C1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 135.06847
  • Massa monoisotopica: 135.068413911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 32.6Ų

Proprietà sperimentali

  • PSA: 32.59

benzaldehyde, 2-methyl-, oxime, (e)- (9ci) Letteratura correlata

Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.